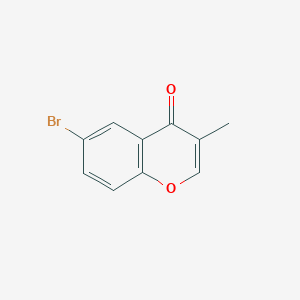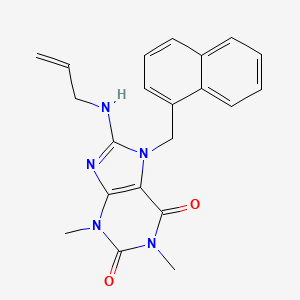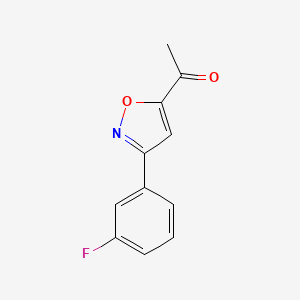
2,4,7-Tribromotropone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,7-Tribromo-2,4,6-cycloheptatrien-1-one is an organic compound with the molecular formula C7H3Br3O. It is a derivative of cycloheptatrienone, where three bromine atoms are substituted at the 2, 4, and 7 positions. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Tribromo-2,4,6-cycloheptatrien-1-one typically involves the bromination of cycloheptatrienone. The reaction is carried out in the presence of bromine (Br2) and a suitable solvent, such as carbon tetrachloride (CCl4), under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
While specific industrial production methods for 2,4,7-Tribromo-2,4,6-cycloheptatrien-1-one are not widely documented, the general approach involves large-scale bromination reactions using automated systems to control temperature, reaction time, and bromine concentration. This ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,4,7-Tribromo-2,4,6-cycloheptatrien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: It can undergo oxidation to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide ions can yield hydroxy derivatives, while reduction can produce partially brominated cycloheptatrienones .
Aplicaciones Científicas De Investigación
2,4,7-Tribromo-2,4,6-cycloheptatrien-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2,4,7-Tribromo-2,4,6-cycloheptatrien-1-one involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tribromo-2,4,6-cycloheptatrien-1-one: Similar structure but different bromination pattern.
3,5,7-Tribromo-2-hydroxy-cycloheptatrien-1-one: Contains a hydroxyl group in addition to bromine atoms.
Uniqueness
2,4,7-Tribromo-2,4,6-cycloheptatrien-1-one is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to other brominated cycloheptatrienones. This makes it valuable for targeted applications in synthesis and research .
Propiedades
Número CAS |
29798-82-1 |
|---|---|
Fórmula molecular |
C7H3Br3O |
Peso molecular |
342.81 g/mol |
Nombre IUPAC |
2,4,7-tribromocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H3Br3O/c8-4-1-2-5(9)7(11)6(10)3-4/h1-3H |
Clave InChI |
MXXSTRTVSOUGQE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=O)C(=C1)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-({[2-(Morpholin-4-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B12049613.png)
![2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-methylbenzoate](/img/structure/B12049615.png)

![3-hydroxy-1-oxo-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049643.png)
![1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12049648.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid, AldrichCPR](/img/structure/B12049657.png)
![methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate](/img/structure/B12049658.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12049661.png)
![2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol](/img/structure/B12049665.png)

